REACTION_CXSMILES
|
[SH:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7](=[O:9])[CH3:8])=[CH:4][CH:3]=1.[OH-].[Na+].O.Cl[CH2:16][CH2:17][CH2:18][OH:19]>COCCOC>[C:7]([NH:6][C:5]1[CH:10]=[CH:11][C:2]([S:1][CH2:16][CH2:17][CH2:18][OH:19])=[CH:3][CH:4]=1)(=[O:9])[CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
SC1=CC=C(NC(C)=O)C=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
ClCCCO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
disulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mercapto
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated in a steam bath
|
Type
|
CUSTOM
|
Details
|
Two liquid phases are formed
|
Type
|
DISTILLATION
|
Details
|
The mixture is distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove 1,2-dimethoxyethane
|
Type
|
CUSTOM
|
Details
|
the oily mixture which separates is triturated with cold water until it
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to obtain a by-product
|
Type
|
CONCENTRATION
|
Details
|
The ethanol filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with ether-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)SCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |